

Zipalertinib's Selectivity in Focus: A Comparative Analysis Against Other Tyrosine Kinases

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Compound of Interest		
Compound Name:	Zipalertinib	
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CAMBRIDGE, Mass. – November 10, 2025 – In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), **Zipalertinib** (formerly CLN-081/TAS6417) has emerged as a potent and selective oral irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). With a novel pyrrolopyrimidine scaffold, **Zipalertinib** was specifically designed to target EGFR exon 20 insertion (ex20ins) mutations while sparing wild-type (WT) EGFR, a key differentiator aimed at improving the therapeutic window and reducing on-target toxicities commonly associated with other EGFR inhibitors. This guide provides a comprehensive comparison of **Zipalertinib**'s selectivity against other tyrosine kinases, supported by preclinical data, to offer researchers, scientists, and drug development professionals a clear perspective on its performance.

Superior Selectivity Profile of Zipalertinib

Zipalertinib's selectivity is a cornerstone of its design, aiming to maximize efficacy against mutant EGFR while minimizing off-target effects. Preclinical studies have demonstrated its enhanced selectivity for EGFR ex20ins mutants over WT EGFR.[1] Furthermore, unlike many other approved and investigational ex20ins TKIs, **Zipalertinib** does not inhibit wild-type or mutant HER2.



To quantify its selectivity, **Zipalertinib** was tested against a broad panel of 255 kinases. The results underscore its targeted activity, with only a small fraction of kinases being inhibited at concentrations near the levels required for EGFR inhibition.

Kinase Inhibition Profile

The following table summarizes the inhibitory activity of **Zipalertinib** against a selection of tyrosine kinases. The data highlights **Zipalertinib**'s potent inhibition of EGFR mutations and its significantly lower activity against a wide range of other kinases.

Kinase Target	IC50 (nM)	Fold Selectivity vs. WT EGFR
EGFR (WT)	Value not explicitly stated, used as baseline	1x
EGFR (d746-750/T790M)	1.1	>100x more potent than many off-targets
EGFR (d746-750)	1.4	>100x more potent than many off-targets
EGFR (L858R)	1.9	>100x more potent than many off-targets
EGFR (T790M/L858R)	2.0	>100x more potent than many off-targets
TXK	<10x IC50 of WT EGFR	Lower Selectivity
BMX	<10x IC50 of WT EGFR	Lower Selectivity
HER4	<10x IC50 of WT EGFR	Lower Selectivity
TEC	<10x IC50 of WT EGFR	Lower Selectivity
ВТК	<10x IC50 of WT EGFR	Lower Selectivity
JAK3	<10x IC50 of WT EGFR	Lower Selectivity
Other 19 kinases	<100x IC50 of WT EGFR	Moderate Selectivity
230 other kinases	>100x IC50 of WT EGFR	High Selectivity



Data sourced from preclinical studies of TAS6417 (**Zipalertinib**). The IC50 value for WT EGFR was used as the reference for calculating fold selectivity.

Of the 255 kinases tested, **Zipalertinib** inhibited 25 kinases other than EGFR with IC50 values less than 1,000 nmol/L. Notably, only six of these kinases—TXK, BMX, HER4, TEC, BTK, and JAK3—exhibited IC50 values less than 10 times that of WT EGFR, indicating a high degree of selectivity for its intended target.[2][3]

Experimental Protocols

The determination of **Zipalertinib**'s kinase selectivity was conducted using established and validated biochemical assays. The following is a representative protocol for such an in vitro kinase inhibition assay.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Zipalertinib** against a panel of purified tyrosine kinases.

Materials:

- Recombinant human tyrosine kinase enzymes.
- **Zipalertinib** (TAS6417) dissolved in dimethyl sulfoxide (DMSO).
- ATP (Adenosine triphosphate).
- Specific peptide substrates for each kinase.
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
- Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
- 384-well plates.
- Plate reader for luminescence detection.

Procedure:



- Compound Preparation: A serial dilution of **Zipalertinib** is prepared in DMSO to create a range of concentrations for testing.
- Assay Plate Preparation: The kinase, its specific substrate, and the assay buffer are added to the wells of a 384-well plate.
- Inhibitor Addition: A small volume of the diluted **Zipalertinib** or DMSO (as a vehicle control) is added to the respective wells.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
- Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.
- Reaction Termination and Detection: The kinase reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted into a luminescent signal.
- Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved in validating **Zipalertinib**'s selectivity and its mechanism of action, the following diagrams are provided.

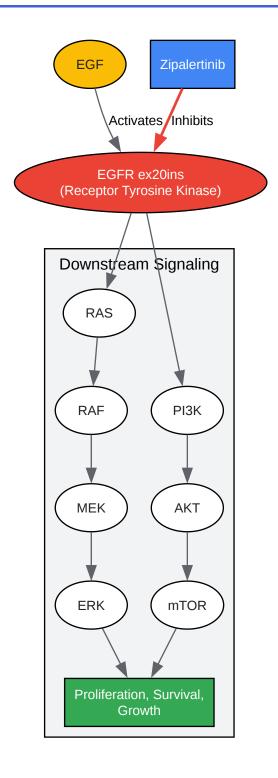




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Caption: Experimental workflow for determining **Zipalertinib**'s kinase selectivity.





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Caption: Zipalertinib's inhibition of the EGFR signaling pathway.

Conclusion



The preclinical data strongly supports the high selectivity of **Zipalertinib** for EGFR, particularly for the clinically relevant exon 20 insertion mutations, when compared to a broad range of other tyrosine kinases. This selectivity profile suggests a lower potential for off-target toxicities, which may translate to a better-tolerated treatment for patients with NSCLC harboring these specific mutations. The focused activity of **Zipalertinib** underscores the value of rational drug design in developing next-generation targeted therapies.

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